2-amino-2-deoxy-D-mannonic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO6 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3+,4-,5-/m1/s1 |
InChI Key |
UFYKDFXCZBTLOO-KKQCNMDGSA-N |
SMILES |
C(C(C(C(C(C(=O)O)N)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)O)N)O)O)O)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies for 2 Amino 2 Deoxy D Mannonic Acid and Its Analogs
De Novo Chemical Synthesis Strategies
The de novo synthesis of 2-amino-2-deoxy-D-mannonic acid often commences from readily available monosaccharides, employing various strategies to introduce the amino functionality at the C-2 position with the correct manno-configuration.
Synthesis from Monosaccharide Precursors (e.g., D-Fructose, D-Glucose, D-Arabinose)
D-Glucose: A prevalent strategy for synthesizing derivatives of 2-amino-2-deoxy-D-mannose from D-glucose involves an inversion of configuration at the C-2 position. core.ac.uknih.gov This is typically achieved by first activating the hydroxyl group at C-2, often by converting it into a good leaving group such as a triflate. Subsequent nucleophilic displacement with a nitrogen nucleophile, such as sodium azide (B81097), proceeds via an SN2 reaction, leading to the desired manno-configuration. nih.gov Common starting materials for this approach include methyl 4,6-O-benzylidene-α- and β-D-glucopyranosides. nih.gov
D-Arabinose: The total synthesis of N-acetylmannosamine (a precursor to this compound) from D-arabinose is considered a classic approach in carbohydrate chemistry. nih.gov This method builds the carbon skeleton and introduces the necessary functional groups in a stepwise manner to achieve the target molecule.
While detailed procedures for the synthesis of this compound directly from D-fructose are less commonly reported in readily available literature, general principles of carbohydrate chemistry suggest that it could serve as a precursor. Such a synthesis would likely involve significant stereochemical manipulations to establish the correct configuration at each chiral center.
Stereoselective Approaches in Synthesis
Achieving the correct stereochemistry at the C-2 position is a critical challenge in the synthesis of this compound. Several stereoselective strategies have been developed to address this.
The use of an azido (B1232118) group as a precursor to the amine functionality is a cornerstone of many stereoselective syntheses. nih.govmdpi.com The azide can be introduced via nucleophilic substitution of a suitable leaving group at the C-2 position of a glucose derivative, leading to the inversion of configuration required for the manno-isomer. nih.gov The azido group is advantageous as it is relatively small, non-basic, and can be reduced to the amine at a later stage in the synthesis without affecting other protecting groups. mdpi.com
Another powerful strategy involves the use of oxazolidinone-protected D-mannosamine derivatives . nih.govresearchgate.netnih.govacs.org These cyclic carbamates lock the conformation of the pyranose ring and can influence the stereochemical outcome of subsequent reactions. For instance, cesium carbonate-mediated anomeric O-alkylation of a 2N,3O-oxazolidinone-protected D-mannosamine lactol has been shown to afford 2-amino-2-deoxy-β-D-mannosides with excellent stereoselectivity. nih.gov
Key Intermediates and Reaction Pathways (e.g., hydrocyanation, intramolecular cyclization, azido intermediates)
Azido Intermediates: As previously mentioned, 2-azido-2-deoxy-D-mannopyranosides are crucial intermediates in the synthesis of this compound and its derivatives. nih.gov These intermediates are typically formed through the reaction of a D-glucose derivative bearing a leaving group at C-2 with an azide source, such as sodium azide. nih.gov The subsequent reduction of the azido group, often with zinc in the presence of acetic anhydride (B1165640), yields the corresponding N-acetylated mannosamine (B8667444) derivative. nih.gov
Hydrocyanation: Hydrocyanation, the addition of hydrogen cyanide across a double bond or to a carbonyl group, is a fundamental reaction in organic synthesis that can be employed to introduce a nitrile group, which can then be converted to an amine. nih.govresearchgate.net In the context of carbohydrate synthesis, hydrocyanation of an appropriate keto-sugar precursor could theoretically be used to introduce the C-2 nitrogen functionality. However, specific applications of this method for the direct synthesis of this compound are not extensively detailed in the reviewed literature.
Intramolecular Cyclization: Intramolecular cyclization reactions are pivotal in forming cyclic structures and can be used to control stereochemistry. mdpi.comacs.org In the synthesis of aminosugars, intramolecular cyclization can be employed to form heterocyclic intermediates that guide the introduction of functional groups in a stereospecific manner. For example, a sulfamate-tethered aza-Wacker cyclization has been reported as a key step in the synthesis of orthogonally protected D-galactosamines, showcasing the potential of such strategies in aminosugar synthesis.
Synthesis of Chemically Modified Derivatives and Analogs
The functional groups of this compound allow for a variety of chemical modifications to produce derivatives and analogs with tailored properties.
Lactone Derivatives (e.g., γ-lactones)
The carboxylic acid functionality of this compound can undergo intramolecular esterification to form lactones. The formation of a γ-lactone involves the reaction of the carboxyl group with the hydroxyl group at the C-4 position. The synthesis of these derivatives often involves the oxidation of a suitable protected mannosamine precursor, followed by acidic or base-catalyzed cyclization to yield the lactone. While specific procedures for the synthesis of this compound γ-lactone are not prominently featured, the synthesis of related glucono-1,5-lactone sulfonylhydrazones from D-glucosamine has been described, involving an oxidation step. mdpi.com
N-Acetylated and N-Acyl Protecting Group Strategies
N-Acetylation: The most common modification of the amino group in this compound is N-acetylation. nih.gov This is often achieved concurrently with the reduction of an azido intermediate using zinc and acetic anhydride. nih.gov The resulting N-acetyl group is a stable amide functionality found in many biologically important molecules, including N-acetylneuraminic acid.
Common N-acyl protecting groups include:
Carbamates: Such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, are widely used in peptide and carbohydrate chemistry. They are generally stable to a range of reaction conditions and can be removed selectively. The 2,2,2-trichloroethoxycarbonyl (Troc) group is another example used in aminosugar synthesis to prevent the formation of undesired oxazoline (B21484) byproducts during glycosylation reactions. nih.gov
Amides: Besides the acetyl group, other acyl groups like the benzoyl (Bz) group can be used. acs.org The stability of the amide bond generally requires more forcing conditions for cleavage compared to carbamates. universiteitleiden.nl
Phthalimido (Phth) group: This protecting group is known to influence the stereochemical outcome of glycosylation reactions.
Haloacetamido Analogues
The synthesis of haloacetamido analogues of this compound is a key strategy for introducing reactive handles for further functionalization, such as in the development of enzyme inhibitors or bioconjugation probes. While direct synthesis of 2-(haloacetamido)-2-deoxy-D-mannonic acid is not extensively detailed in readily available literature, the methodology can be inferred from the well-established procedures for the N-acetylation of D-mannosamine and its derivatives.
A general approach involves the acylation of the amino group of a protected 2-amino-2-deoxy-D-mannose precursor, followed by oxidation of the anomeric carbon to the carboxylic acid and subsequent deprotection. The key step is the N-acylation using a haloacetylating agent.
General Synthetic Route:
Protection of Hydroxyl Groups: Starting from D-mannosamine, the hydroxyl groups are typically protected to prevent side reactions. This can be achieved using standard protecting groups for carbohydrates, such as benzyl (B1604629) ethers or acetonides.
N-Haloacetylation: The free amino group of the protected D-mannosamine is then acylated using a haloacetyl halide (e.g., chloroacetyl chloride, bromoacetyl bromide) or a haloacetic anhydride in the presence of a base. This reaction introduces the haloacetamido moiety.
Oxidation: The anomeric carbon of the N-haloacetylated mannosamine derivative is oxidized to a carboxylic acid. This can be accomplished using various oxidizing agents, such as pyridinium (B92312) dichromate (PDC) or a two-step process involving anomeric deprotection followed by oxidation.
Deprotection: Finally, the protecting groups on the hydroxyl functions are removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups, acidic hydrolysis for acetonides) to yield the final 2-(haloacetamido)-2-deoxy-D-mannonic acid.
| Reagent | Product |
| Chloroacetyl chloride | 2-(Chloroacetamido)-2-deoxy-D-mannonic acid |
| Bromoacetyl bromide | 2-(Bromoacetamido)-2-deoxy-D-mannonic acid |
| Iodoacetic anhydride | 2-(Iodoacetamido)-2-deoxy-D-mannonic acid |
Furanoid Sugar Amino Acid Congeners
Furanoid sugar amino acids are conformationally constrained analogs of peptides and have garnered significant interest as building blocks for peptidomimetics. The synthesis of furanoid congeners of this compound involves the formation of a 2,5-anhydro bridge, creating a tetrahydrofuran (B95107) ring system.
A key strategy for the synthesis of these congeners, including the mannonic acid derivative, involves a cycloetherification step. This process can be initiated from a suitably protected hexose (B10828440) derivative. One reported method utilizes the intramolecular opening of a terminal aziridine (B145994) ring by a hydroxyl group.
For the synthesis of the methyl ester of the N-Boc protected furanoid congener of D-mannonic acid, the process starts from D-mannose. A crucial step involves the regio- and stereoselective opening of a terminal aziridine ring by a γ-hydroxyl group, leading to the formation of the furanoid ring. The primary hydroxyl group is then oxidized to a carboxylic acid, followed by esterification to yield the final product. This approach allows for the large-scale preparation of these valuable building blocks for structural and biological studies.
Another elegant approach describes a one-step formation of the furanoid sugar amino acid framework. This involves an intramolecular 5-exo SN2 opening of a hexose-derived terminal aziridine ring by a γ-benzyloxy oxygen. This reaction occurs with concomitant debenzylation during the pyridinium dichromate oxidation of the primary δ-hydroxyl group to the carboxyl function. This method has been successfully applied to synthesize 6-amino-2,5-anhydro-6-deoxy-D-mannonic acid.
These furanoid sugar amino acids have been incorporated into peptides, such as Leu-enkephalin, to induce specific secondary structures like β-turns.
Iminosugar Derivatives and Analogs
Iminosugars are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. These compounds are potent inhibitors of glycosidases and glycosyltransferases and have significant therapeutic potential. The synthesis of iminosugar derivatives related to this compound can be envisioned through several synthetic strategies, often starting from D-mannose or its derivatives.
A common approach to piperidine-based iminosugars involves the introduction of an amino group at a position that allows for intramolecular reductive amination to form the piperidine (B6355638) ring. For instance, starting from a D-mannose derivative, the C-6 hydroxyl group can be converted to an azide, and the C-1 aldehyde can be formed. Reductive amination would then lead to the formation of a piperidine ring.
The synthesis of 1,4-dideoxy-1,4-imino-D-mannitol (DIM), an iminosugar with a structure related to D-mannose, is accessible from D-mannose. The strategy to synthesize more complex iminosugars often involves the chemical modification of these basic scaffolds. For example, N-alkylation of the ring nitrogen can be performed to modulate the biological activity of the iminosugar.
While direct synthesis from this compound is less common, the functional groups of the acid could be manipulated to achieve cyclization. For example, the carboxylic acid could be reduced to an alcohol, and the amino group could participate in a ring-closing reaction.
Glycoside Synthesis via Anomeric O-Alkylation
The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. For 2-amino-2-deoxy-D-mannose derivatives, the synthesis of β-mannosides presents a significant challenge due to the participating effect of the C-2 substituent, which often leads to the formation of undesired oxazoline byproducts. Anomeric O-alkylation provides a powerful and stereoselective method to overcome this challenge.
A successful strategy for the stereoselective synthesis of 2-amino-2-deoxy-β-D-mannosides involves the cesium carbonate-mediated anomeric O-alkylation of a 2N,3O-oxazolidinone-protected D-mannosamine lactol. nih.gov This method utilizes sugar-derived primary or secondary alkyl triflates as electrophiles and proceeds with excellent stereoselectivity to afford the corresponding β-mannosides in moderate to good yields. nih.gov The protective oxazolidinone ring can be subsequently opened under basic conditions to liberate the free amine. nih.gov
This methodology has been successfully applied to the synthesis of complex oligosaccharides, such as the trisaccharide repeating unit of Streptococcus pneumoniae 19F polysaccharide. nih.gov
| Electrophile | Product | Yield (%) | Stereoselectivity |
| Primary Triflate | 2-amino-2-deoxy-β-D-mannoside | 60-75 | β only |
| Secondary Triflate | 2-amino-2-deoxy-β-D-mannoside | 55-65 | β only |
Other Functionalized Derivatives for Advanced Applications
The versatile functional groups of this compound allow for the synthesis of a wide array of derivatives with applications in chemical biology and materials science. These derivatives can serve as building blocks for complex glycans, probes for studying biological processes, or components of targeted drug delivery systems.
Azido and Acetamido Derivatives: The synthesis of 2-azido-2-deoxy-D-mannopyranoside and 2-acetamido-2-deoxy-D-mannopyranoside derivatives from common D-glucose precursors has been reported. nih.gov These compounds are valuable intermediates. The azido group can be readily converted to an amino group or used in click chemistry for bioconjugation. The acetamido group is a common feature in many biologically active glycans.
Thioglycosides: Thioglycosides are versatile glycosyl donors in oligosaccharide synthesis due to their stability and tunable reactivity. The synthesis of thioglycoside donors of 2-amino-2-deoxy-D-mannose provides access to a range of complex mannosamine-containing glycans.
Metabolic Glycoengineering Probes: Norbornene-modified mannosamine derivatives have been synthesized for use in metabolic glycoengineering. These compounds are taken up by cells and incorporated into cell-surface glycoconjugates. The norbornene tag can then be specifically labeled with a fluorescent probe via a bioorthogonal reaction, allowing for the visualization of glycans in living cells.
Nanoparticle Functionalization: D-mannosamine has been conjugated to nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), to create targeted drug delivery systems. The mannosamine moiety targets mannose receptors on the surface of macrophages, enhancing the uptake of the nanoparticles by these cells. This approach has been explored for the delivery of anti-tuberculosis drugs.
Enzymatic and Chemo-Enzymatic Synthesis Approaches
Enzymatic and chemo-enzymatic methods offer powerful alternatives to purely chemical synthesis, often providing high stereoselectivity and milder reaction conditions. These approaches are increasingly being used for the synthesis of this compound and its derivatives.
A notable chemo-enzymatic route to produce various N-acyl-D-mannosamine derivatives has been developed. nih.gov This process begins with the chemical N-acylation of 2-amino-2-deoxy-D-glucose, followed by an alkaline-mediated epimerization at the C-2 position. nih.gov This epimerization results in a mixture of the gluco- and manno-isomers. The key enzymatic step involves the selective removal of the undesired gluco-epimer using whole cells of Rhodococcus equi. nih.gov This microorganism can metabolize the N-acyl-D-glucosamine derivatives while leaving the corresponding manno-isomers untouched, allowing for the isolation of the pure N-acyl-D-mannosamine derivatives. nih.gov
The biosynthesis of N-acetyl-D-mannosamine (ManNAc) in biological systems involves the enzyme UDP-GlcNAc 2-epimerase, which converts UDP-N-acetyl-D-glucosamine to ManNAc. This enzymatic transformation is a key step in the sialic acid biosynthetic pathway.
Furthermore, N-acetylneuraminic acid aldolase (B8822740) (NAL) catalyzes the reversible aldol (B89426) condensation of pyruvate (B1213749) and N-acetyl-D-mannosamine to form N-acetylneuraminic acid (sialic acid). This enzyme can be used in the synthetic direction to produce sialic acid and its derivatives from ManNAc precursors.
While the direct enzymatic synthesis of this compound is not as well-documented, the oxidation of the anomeric carbon of enzymatically produced D-mannosamine or its N-acyl derivatives to a carboxylic acid represents a plausible chemo-enzymatic strategy.
| Enzyme | Substrate(s) | Product |
| Rhodococcus equi (whole cells) | N-acyl-D-glucosamine | (Metabolized) |
| UDP-GlcNAc 2-epimerase | UDP-N-acetyl-D-glucosamine | N-acetyl-D-mannosamine |
| N-acetylneuraminic acid aldolase | N-acetyl-D-mannosamine, Pyruvate | N-acetylneuraminic acid |
Biosynthesis and Metabolic Pathways Involving 2 Amino 2 Deoxy D Mannonic Acid
Natural Occurrence and Biological Precursors
While direct evidence for the widespread natural occurrence of free 2-amino-2-deoxy-D-mannonic acid is limited, its acetylated counterpart, 2-acetamido-2-deoxy-β-D-mannuronic acid (β-ManNAcA), has been identified as a component of the cell wall in methicillin-resistant Staphylococcus aureus (MRSA) and Micrococcus luteus. This indicates that the core structure of aminated mannuronic acid is present in the biosphere, particularly within bacterial species.
The primary biological precursor to this compound is understood to be 2-amino-2-deoxy-D-mannose, also known as D-mannosamine. D-mannosamine itself is a precursor for the synthesis of sialic acids, which are crucial components of glycoproteins and glycolipids. The biosynthesis of D-mannosamine can occur through the epimerization of N-acetyl-D-glucosamine (GlcNAc), a common cellular monosaccharide. The enzymatic oxidation of the aldehyde group of D-mannosamine at the C1 position would yield this compound.
Role in Sialic Acid Biosynthesis
Sialic acids are a diverse family of nine-carbon sugar acids that are typically found at the outermost ends of glycan chains on glycoproteins and glycolipids. The most common sialic acid is N-acetylneuraminic acid (Neu5Ac). The biosynthesis of Neu5Ac begins with N-acetyl-D-mannosamine (ManNAc). D-mannosamine serves as a direct precursor to ManNAc through an acetylation reaction.
The established pathway for sialic acid biosynthesis involves the phosphorylation of ManNAc to ManNAc-6-phosphate, followed by condensation with phosphoenolpyruvate (B93156) to form N-acetylneuraminic acid 9-phosphate, which is then dephosphorylated to yield Neu5Ac. While this compound is not a direct intermediate in this canonical pathway, its structural similarity to key precursors suggests potential roles. It could potentially act as a substrate for enzymes in related or alternative pathways, or its formation could represent a metabolic branch point.
Involvement in Glycoprotein and Glycolipid Synthesis
Glycoproteins and glycolipids are essential macromolecules involved in a vast array of biological processes, including cell recognition, signaling, and adhesion. The glycan portions of these molecules are highly diverse and contribute significantly to their functions.
The involvement of this compound in the synthesis of these complex glycoconjugates is primarily through its precursor, D-mannosamine, and its acetylated form, N-acetyl-D-mannosamine. N-acetyl-D-mannosamine is a known constituent of bacterial capsular polysaccharides (CPS) and lipopolysaccharides (LPS), which are major components of the outer membranes of Gram-negative bacteria. For instance, 2-acetamido-2-deoxy-β-mannosides are found in the CPS of invasive bacterial strains such as Streptococcus pneumoniae. The incorporation of these amino sugar derivatives into larger polysaccharide chains is a critical step in the assembly of bacterial cell surface structures.
Catabolic Pathways and Degradation Mechanisms
The breakdown of this compound is believed to follow pathways analogous to those for similar sugar acids, such as D-glucuronic acid and D-mannonic acid. These pathways ultimately funnel metabolites into central carbon metabolism.
D-Glucuronate Metabolism Pathways
In bacteria, the catabolism of D-glucuronic acid often proceeds through the Ashwell pathway. This pathway involves the conversion of D-glucuronic acid to D-fructuronic acid, which is then reduced to D-mannonic acid. Given the structural similarity, it is plausible that this compound could be processed by enzymes of this pathway, potentially after deamination or if the enzymes exhibit broader substrate specificity.
Entner-Doudoroff Pathway Intermediation
The Entner-Doudoroff (ED) pathway is a key metabolic route for the catabolism of glucose and other sugar acids in many bacteria and archaea. A central intermediate in the degradation of D-mannonic acid is 2-keto-3-deoxy-D-gluconate (KDG). This intermediate is subsequently cleaved by KDG aldolase (B8822740) into pyruvate (B1213749) and glyceraldehyde-3-phosphate, which can then enter glycolysis. The dehydration of D-mannonic acid to KDG is a critical step connecting its catabolism to the ED pathway. It is hypothesized that this compound, following deamination and conversion to D-mannonic acid, would also be catabolized through this pathway.
Specific Enzyme Activities (e.g., Mannonate Dehydratase, Fructuronate Reductase)
Several key enzymes are involved in the catabolic pathways that can accommodate D-mannonic acid and its derivatives.
Fructuronate Reductase: This enzyme catalyzes the NAD(P)H-dependent reduction of D-fructuronic acid to D-mannonic acid in the Ashwell pathway. Its activity is crucial for channeling metabolites from D-glucuronic acid towards the Entner-Doudoroff pathway.
Mannonate Dehydratase: This enzyme catalyzes the dehydration of D-mannonate to form 2-keto-3-deoxy-D-gluconate. Mannonate dehydratases are found in both bacteria and archaea and belong to different enzyme superfamilies, including the enolase superfamily and the xylose isomerase-like superfamily. The substrate specificity of these enzymes is a key determinant of whether this compound could be directly catabolized or would require prior modification.
The following table provides a summary of the key enzymes and their roles in the catabolism of related sugar acids:
| Enzyme | EC Number | Reaction | Metabolic Pathway |
| Fructuronate Reductase | 1.1.1.57 | D-fructuronate + NAD(P)H + H⁺ ⇌ D-mannonate + NAD(P)⁺ | D-Glucuronate Catabolism (Ashwell Pathway) |
| Mannonate Dehydratase | 4.2.1.8 | D-mannonate ⇌ 2-dehydro-3-deoxy-D-gluconate + H₂O | D-Glucuronate Catabolism / Entner-Doudoroff Pathway |
| 2-keto-3-deoxy-D-gluconate kinase | 2.7.1.45 | ATP + 2-dehydro-3-deoxy-D-gluconate ⇌ ADP + 2-dehydro-3-deoxy-6-phospho-D-gluconate | Entner-Doudoroff Pathway |
| 2-keto-3-deoxy-6-phosphogluconate aldolase | 4.1.2.14 | 2-dehydro-3-deoxy-6-phospho-D-gluconate ⇌ pyruvate + D-glyceraldehyde 3-phosphate | Entner-Doudoroff Pathway |
Regulation of Metabolic Fluxes
The metabolic pathways of amino sugars in bacteria are intricately regulated to balance the cellular requirements for cell wall synthesis and energy metabolism. While specific regulatory mechanisms for this compound are not extensively documented, the regulation of its likely precursors, such as N-acetyl-D-mannosamine (ManNAc) and glucosamine (B1671600), provides insight into the control of metabolic fluxes in this biochemical vicinity. In bacteria like Escherichia coli and Bacillus subtilis, the genes responsible for the synthesis and degradation of amino sugars are subject to complex regulatory networks. nih.govkarger.com
The utilization of amino sugars is tightly controlled at the level of gene expression. For instance, in E. coli, the transport and catabolic genes for amino sugars are often organized in operons, which allows for coordinated regulation in response to the availability of these sugars. nih.govkarger.com The presence of amino sugars in the growth medium can induce the expression of the enzymes required for their metabolism, while the presence of more readily metabolizable carbon sources like glucose may lead to catabolite repression. This ensures that the bacterium preferentially utilizes the most energy-efficient carbon sources available.
The metabolic fate of amino sugars is also regulated by the energetic state of the cell. These compounds serve a dual purpose: they are essential for the synthesis of peptidoglycan, a major component of the bacterial cell wall, and can also be catabolized to provide energy, carbon, and nitrogen. nih.gov The distribution of metabolic flux between these anabolic and catabolic pathways is carefully balanced to meet the cell's physiological needs. For example, during active growth and cell division, a significant portion of the amino sugar pool is directed towards peptidoglycan synthesis. In contrast, when amino sugars are supplied as an external nutrient source, a larger fraction may be channeled into central carbon metabolism.
The regulation of amino sugar metabolism can also be influenced by the specific amino sugar available. E. coli demonstrates a preference for N-acetylglucosamine (GlcNAc) over glucosamine (GlcN), growing more rapidly on the former. Conversely, Bacillus subtilis grows more efficiently on GlcN. nih.gov This preference is reflected in the specific genetic organization and regulation of the metabolic pathways for these sugars in each organism.
| Organism | Preferred Amino Sugar | Key Regulatory Features |
| Escherichia coli | N-acetylglucosamine (GlcNAc) | A single locus for GlcNAc and GlcN catabolism; genes are part of the peptidoglycan recycling process. nih.govkarger.com |
| Bacillus subtilis | Glucosamine (GlcN) | Possesses a second, GlcN-specific operon, unique to this species, contributing to its efficient utilization. nih.gov |
Biotransformation Processes and Microbial Conversions
While the direct microbial production of this compound is not widely reported, evidence from related compounds and enzymatic capabilities in various microorganisms suggests plausible biotransformation routes. The biosynthesis of this compound likely involves a multi-step process starting from common sugar intermediates.
A plausible biosynthetic pathway would originate from N-acetyl-D-mannosamine (ManNAc). ManNAc is a known intermediate in the biosynthesis of sialic acids in many bacteria. wikipedia.org The formation of ManNAc can occur through the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc), a reaction catalyzed by UDP-GlcNAc 2-epimerase.
Once ManNAc is formed, the pathway to this compound would likely involve two key enzymatic steps:
Oxidation: The aldehyde group at the C1 position of ManNAc or its unacetylated form, D-mannosamine, could be oxidized to a carboxylic acid. This would form N-acetyl-D-mannonic acid or this compound, respectively. The existence of 2-acetamido-2-deoxy-β-D-mannuronic acids in the capsular polysaccharides of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Micrococcus luteus supports the biological feasibility of such an oxidation. nih.gov Furthermore, the enzyme UDP-N-acetyl-D-mannosamine dehydrogenase catalyzes the oxidation of UDP-N-acetyl-D-mannosamine to UDP-N-acetyl-D-mannosaminuronate, indicating that enzymatic machinery for this type of oxidation exists in bacteria and archaea. wikipedia.org
Deacetylation: If the oxidation occurs on the N-acetylated form, a subsequent deacetylation step would be required to yield this compound. Deacetylases that act on N-acetylated amino acids and other acetylated compounds are known to exist in microorganisms. researchgate.net For instance, N-acetyl amino acid deacetylases have been identified in Escherichia coli and Ruegeria pomeroyi. researchgate.net
A patent has described a method for the fermentative production of 2-amino-2-deoxy-D-mannitol, the reduced form of this compound, by culturing a microorganism of the genus Streptomyces. This process involves the reduction of N-acetylamino-2-deoxy-D-mannose to N-acetylamino-2-deoxy-D-mannitol, followed by hydrolysis. googleapis.com This demonstrates the capability of microorganisms to synthesize the 2-amino-2-deoxy-D-mannose backbone.
The following table summarizes potential microbial sources and enzymatic activities relevant to the biotransformation of this compound.
| Microbial Source/Enzyme | Relevant Biotransformation/Activity | Potential Role in Pathway |
| Staphylococcus aureus, Micrococcus luteus | Presence of 2-acetamido-2-deoxy-β-D-mannuronic acids in capsular polysaccharides. nih.gov | Demonstrates in vivo oxidation of an N-acetyl-mannosamine derivative. |
| UDP-N-acetyl-D-mannosamine dehydrogenase | Catalyzes the oxidation of UDP-N-acetyl-D-mannosamine to its uronic acid form. wikipedia.org | A potential enzyme for the oxidation step. |
| Streptomyces sp. | Production of 2-amino-2-deoxy-D-mannitol. googleapis.com | Indicates the microbial capacity to produce the core 2-amino-2-deoxy-D-mannose structure. |
| N-acetyl amino acid deacetylase (E. coli, R. pomeroyi) | Catalyzes the deacetylation of N-acetyl amino acids. researchgate.net | A potential enzyme for the final deacetylation step. |
Biological Functions and Physiological Roles of 2 Amino 2 Deoxy D Mannonic Acid and Its Metabolites
Cellular Recognition and Signaling Mechanisms
2-Amino-2-deoxy-D-mannose, a direct precursor to the corresponding mannonic acid, is a fundamental component in the biosynthesis of glycoproteins and glycolipids. These complex molecules are essential for cell-cell recognition, adhesion, and signaling processes. As a precursor to sialic acids, which are terminal sugars on many cell surface glycoconjugates, D-mannosamine plays a pivotal role in mediating cellular interactions.
Furthermore, amino sugars with a free amino group, including D-mannosamine, have been found to induce autophagy, a cellular process for degrading and recycling cytosolic components. This induction occurs through a signaling pathway that is independent of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism. This suggests a direct role for these amino sugars in modulating fundamental cellular maintenance and stress response pathways. In the context of host-pathogen interactions, mammalian systems can recognize bacterial D-amino acids, leading to the modulation of the innate immune system, highlighting their function as inter-kingdom signaling molecules.
Immune Response Modulation at a Molecular Level
The presence of D-amino acids, which are common in bacteria but less so in mammals, allows them to be recognized as foreign molecules by the host immune system. Mammalian innate immunity can be modulated by bacterial D-amino acids through enantioselective recognition by specific receptors and enzymes. For instance, certain D-amino acids can regulate the chemotaxis of neutrophils via G-protein coupled receptors or inhibit innate immune responses through sweet taste receptors in the upper airway.
Specifically, D-tryptophan, produced by some probiotic bacteria, has been shown to modulate immune tolerance by reducing the secretion of certain chemokines and inducing the production of anti-inflammatory cytokines like IL-10. While direct studies on 2-amino-2-deoxy-D-mannonic acid are limited, its role as a component of bacterial surfaces implies it is a key feature in the molecular landscape recognized by the host's immune surveillance systems, such as Toll-like receptors that detect conserved microbial components.
Contribution to Bacterial Polysaccharide and Lipopolysaccharide (LPS) Synthesis
This compound and its N-acetylated form, N-acetyl-D-mannosamine (ManNAc), are critical building blocks for the biosynthesis of bacterial surface polysaccharides. These structures are often essential for bacterial survival and interaction with their environment.
Derivatives of D-mannosamine are found in the capsular polysaccharides (CPS) and lipopolysaccharides (LPS) of several invasive bacterial strains. For example, 2-acetamido-2-deoxy-β-mannoside (β-ManNAc) is a component of the trisaccharide repeating unit of the Streptococcus pneumoniae CPS and the polysaccharide of Bacillus anthracis. In Gram-negative bacteria, the related sugar acid, 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), is a highly conserved and essential component of the inner core of LPS, linking the polysaccharide portion to the lipid A moiety. The integrity of this Kdo region is vital for the stability of the bacterial outer membrane. The presence of these manno-configured sugars underscores their fundamental role in constructing the protective outer layers of bacteria.
Role in Microbial Virulence and Survival
The bacterial surface glycans constructed from precursors like 2-amino-2-deoxy-D-mannose are well-established virulence factors. These polysaccharide layers, including capsules and the O-antigen of LPS, protect the bacterium from host immune defenses, such as phagocytosis and complement-mediated killing.
The essentiality of manno-sugars in the LPS core highlights their importance for bacterial viability. Mutants unable to properly synthesize or incorporate Kdo into their LPS often show increased susceptibility to hydrophobic antibiotics and are more sensitive to the bactericidal activity of normal human serum. A mutant of Moraxella catarrhalis lacking the Kdo transferase enzyme showed reduced adherence to human epithelial cells and was cleared more rapidly in a mouse infection model, directly linking the integrity of the LOS (a form of LPS) to the bacterium's virulence. Therefore, the biosynthetic pathways involving this compound and related sugars are critical for both the structural defense and the pathogenic capacity of bacteria.
Interactions with Cellular Components and Macromolecules (e.g., proteins, membranes)
As a precursor to sialic acid, 2-amino-2-deoxy-D-mannose is integral to the structure of cell membranes, where sialic acids cap the termini of many glycans on glycoproteins and glycolipids. This makes it a potential membrane modifier. The interactions of these sugar-decorated macromolecules are vital for membrane function and cell signaling.
Within the membrane environment, amino acid residues engage in specific interactions that stabilize protein structure. Polar residues, though less common in transmembrane regions, form strong interactions that are crucial for the architecture of membrane proteins like porins and transporters. Furthermore, mannose analogues have been shown to affect the biosynthesis of glycosylphosphatidylinositol (GPtdIns), a glycolipid that anchors proteins to the cell membrane, demonstrating a direct interaction with and influence on membrane components. The amino group of the compound allows for the formation of hydrogen bonds and electrostatic interactions with proteins and other macromolecules, contributing to the stability and specificity of these molecular associations.
Biological Activity of Specific Derivatives (e.g., inhibition of enzymatic activities, alteration of cellular processes in non-human models)
Derivatives of 2-amino-2-deoxy-D-mannose have been synthesized and evaluated for a range of biological activities, particularly as enzyme inhibitors and antineoplastic agents.
One study found that an acetylated derivative, 2-acetamido-4,6-di-O-acetyl-1,5-anhydro-2-deoxy-D-erythro-hex-1-en-3-ulose, demonstrated cytotoxic activity against a murine leukemia cell line with an IC₅₀ of 25 µM. Another derivative, tetra-O-acetyl-2-epi-streptozotocin, showed significant antileukemic activity in mice, leading to long-term survival in a leukemia L1210 model.
In the context of enzyme inhibition, mannosamine (B8667444) at a concentration of 5 mM was shown to inhibit the biosynthesis of GPtdIns in the malaria parasite Plasmodium falciparum. Additionally, various synthetic amino acid derivatives have shown potential as inhibitors of digestive enzymes. For example, derivatives of 2-acetamido-2-deoxy-d-glucono-1,5-lactone (B43323) have been identified as potent, nanomolar inhibitors of human O-GlcNAcase (OGA) and Hexosaminidase B (HexB), enzymes involved in various cellular processes. The synthesis of Kdo derivatives is also being explored as a strategy to create potential inhibitors of bacterial LPS biosynthesis enzymes, which are promising targets for new antibiotics.
Table 1: Research Findings on the Biological Activity of 2-Amino-2-deoxy-D-mannose Derivatives
| Derivative Name | Biological Activity | Model System | Finding | Citation |
|---|---|---|---|---|
| 2-acetamido-4,6-di-O-acetyl-1,5-anhydro-2-deoxy-D-erythro-hex-1-en-3-ulose | Cytotoxicity | Murine L1210 leukemia cell culture | IC₅₀ of 25 µM | |
| Tetra-O-acetyl-2-epi-streptozotocin | Antileukemic activity | DBA/2Ha mice with L1210 leukemia | 5/5 35-day survivors at 50 mg/kg/day | |
| D-Mannosamine | Inhibition of GPtdIns biosynthesis | Plasmodium falciparum (malaria parasite) | Inhibition observed at 5 mM concentration | |
| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | Enzyme Inhibition | Recombinant human enzymes | Potent inhibitor of hOGA (Kᵢ = 27 nM) and hHexB (Kᵢ = 6.8 nM) |
Advanced Structural and Analytical Characterization of 2 Amino 2 Deoxy D Mannonic Acid
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for elucidating the structure of molecules like 2-amino-2-deoxy-D-mannonic acid. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its connectivity, configuration, and conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the complete structure of an organic molecule in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be employed.
¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. The anomeric proton (H-2) would likely appear as a distinct signal, and its coupling constant (³J-value) with the adjacent proton (H-3) would be crucial for confirming the manno-configuration (typically a small coupling constant for an axial-equatorial relationship). Other protons along the carbon backbone would provide a complex but interpretable pattern of signals.
¹³C NMR: The carbon NMR spectrum would show six distinct signals, corresponding to the six carbon atoms of the molecule, including the carbonyl carbon of the carboxylic acid group at the C-1 position.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton connectivities, allowing for the mapping of the entire spin system from H-2 to the H-6 protons. HSQC (Heteronuclear Single Quantum Coherence) would then correlate each proton to its directly attached carbon atom, enabling unambiguous assignment of all carbon signals.
This collective data would confirm the carbon skeleton, the position of the amino group (at C-2), and the relative stereochemistry of the chiral centers.
Table 1: Predicted ¹H NMR Observables for this compound
| Proton | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Coupling Constants (J) | Information Yielded |
|---|---|---|---|---|
| H-2 | 3.0 - 3.5 | Doublet (d) or Doublet of doublets (dd) | J(H2,H3) | Confirms relative stereochemistry at C2/C3 |
| H-3 | 3.5 - 4.0 | Multiplet (m) | J(H3,H2), J(H3,H4) | Confirms connectivity and stereochemistry |
| H-4 | 3.5 - 4.0 | Multiplet (m) | J(H4,H3), J(H4,H5) | Confirms connectivity and stereochemistry |
| H-5 | 3.5 - 4.0 | Multiplet (m) | J(H5,H4), J(H5,H6a), J(H5,H6b) | Confirms connectivity and stereochemistry |
Note: This table is predictive and based on typical values for similar sugar acids. Actual values would need to be determined experimentally.
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Molecular Identification: High-resolution mass spectrometry (HRMS), for instance using an Orbitrap or TOF analyzer, would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻). This would allow for the unambiguous determination of the elemental formula, C₆H₁₃NO₅, distinguishing it from any isomers.
Pathway Analysis: In metabolic studies, MS coupled with isotopic labeling (e.g., using ¹³C or ¹⁵N) can trace the incorporation of atoms into this compound, helping to elucidate its biosynthetic pathway.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation would include the loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂), as well as cleavages of the carbon-carbon bonds in the sugar backbone. Analyzing these fragments helps to confirm the connectivity and location of functional groups.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is particularly useful for confirming the absolute configuration and studying the solution conformation of biomolecules.
For this compound, the CD spectrum would be expected to show a Cotton effect (a characteristic peak or trough) associated with the n → π* electronic transition of the carboxylic acid chromophore. The sign of this Cotton effect is governed by the spatial arrangement of substituents around the chromophore. According to established empirical rules for sugar acids, the D-configuration of the molecule would result in a predictable CD curve, allowing for the confirmation of its absolute stereochemistry.
Crystallographic Analysis and Three-Dimensional Structure Determination
While spectroscopic methods provide excellent data on molecular structure, X-ray crystallography offers the definitive, high-resolution three-dimensional structure in the solid state.
Obtaining a single crystal of this compound suitable for X-ray diffraction could be challenging due to its high polarity and multiple hydrogen bonding groups. Therefore, it is common practice to crystallize a derivative, such as its N-acetylated form or a salt (e.g., hydrochloride).
If a suitable crystal were obtained, X-ray diffraction analysis would yield a precise three-dimensional map of electron density. This map would allow for the determination of:
Bond Lengths and Angles: Providing exact geometric parameters for the entire molecule.
Absolute Configuration: Confirming the D-configuration and the stereochemistry at all chiral centers without ambiguity.
Conformation: Revealing the preferred conformation of the carbon backbone in the solid state.
Intermolecular Interactions: Detailing the hydrogen-bonding network and crystal packing arrangement.
Co-crystallizing this compound with a target protein, such as an enzyme for which it is a substrate or inhibitor, is a powerful technique in structural biology. This method provides a "snapshot" of the molecule within a biological binding site.
Such a co-crystal structure would reveal:
Binding Mode: The precise orientation and conformation of this compound within the enzyme's active site.
Key Interactions: Identification of the specific amino acid residues that form hydrogen bonds, ionic interactions, or van der Waals contacts with the ligand.
Mechanism of Action: For an enzyme, observing the substrate in the active site can provide critical insights into the catalytic mechanism. For a receptor, it can explain the basis of molecular recognition and signaling.
These studies are fundamental for understanding the biological role of the molecule and for structure-based drug design.
Chromatographic and Separation Techniques for Isolation and Purity Assessment
The isolation and purification of this compound from complex biological matrices or synthetic reaction mixtures necessitate the use of high-resolution chromatographic techniques. Due to its polar nature, containing both an amino and a carboxylic acid functional group, as well as multiple hydroxyl groups, specialized separation methods are required to achieve high purity. The assessment of this purity is equally critical and is often performed using the same or complementary analytical techniques.
High-performance liquid chromatography (HPLC) is a primary tool for the analysis and purification of this compound. However, the lack of a strong chromophore in the molecule makes direct UV detection challenging, often requiring derivatization to enhance sensitivity. chromatographyonline.com Several HPLC modes can be employed for its separation:
Reversed-Phase HPLC (RP-HPLC): While not ideal for such a polar compound, RP-HPLC can be used following a derivatization step. Pre-column derivatization with reagents that introduce a hydrophobic and chromophoric or fluorophoric tag allows for retention on nonpolar stationary phases (e.g., C18) and highly sensitive detection. chromatographyonline.comnih.gov Common derivatizing agents for amino acids that could be applicable include o-phthalaldehyde (B127526) (OPA), fluorenylmethyloxycarbonyl chloride (FMOC-Cl), and dansyl chloride. researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of highly polar compounds like this compound. This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes. HILIC can often be performed without derivatization, simplifying sample preparation.
Ion-Exchange Chromatography (IEC): Given the amphoteric nature of this compound, possessing both a basic amino group and an acidic carboxyl group, IEC is a powerful technique for its isolation. Cation-exchange chromatography can be employed at a low pH where the amino group is protonated, or anion-exchange chromatography at a high pH where the carboxyl group is deprotonated.
Chiral Chromatography: For the enantioselective separation of D- and L-isomers of 2-amino-2-deoxy-mannonic acid, chiral stationary phases (CSPs) are necessary. This is crucial for applications where the biological activity is specific to one enantiomer.
Gas Chromatography (GC) analysis of this compound is also feasible but requires derivatization to increase its volatility. sigmaaldrich.com Silylation is a common derivatization technique where active hydrogens on the amino, carboxyl, and hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com The resulting derivatives are more volatile and thermally stable, making them suitable for GC separation and subsequent detection by mass spectrometry (GC-MS). mdpi.commdpi.com
Capillary Electrophoresis (CE) offers a high-efficiency alternative for the separation of charged species like this compound. nih.govresearchgate.net Its separation is based on the differential migration of analytes in an electric field. CE can often be performed without derivatization, although derivatization can be used to enhance detection sensitivity. nih.gov Micellar electrokinetic chromatography (MEKC), a mode of CE, can also be used to separate neutral and charged analytes.
The following table summarizes representative chromatographic techniques applicable for the isolation and purity assessment of this compound, based on methodologies used for similar compounds.
| Technique | Stationary Phase/Medium | Mobile Phase/Buffer | Derivatization | Detection | Application |
| RP-HPLC | C18, C8 | Acetonitrile/Water or Methanol/Water gradients with acid modifiers (e.g., TFA) | Pre-column with OPA, FMOC-Cl, Dansyl chloride | Fluorescence, UV | Purity Assessment, Quantitative Analysis |
| HILIC | Amide, Silica | High organic content (e.g., Acetonitrile) with aqueous buffer | Often not required | ELSD, MS | Isolation, Purity Assessment |
| IEC | Cation or Anion Exchange Resin | Aqueous buffers with varying pH and salt gradients | Not required | Refractive Index, ELSD | Preparative Isolation |
| GC-MS | Phenyl-methylpolysiloxane | Helium | Silylation (e.g., with MTBSTFA) or other volatilizing derivatization | Mass Spectrometry | Purity Assessment, Structural Confirmation |
| CE | Fused Silica Capillary | Borate or phosphate (B84403) buffers | Can be used without, or with derivatization for enhanced sensitivity (e.g., NDA) | UV, LIF | Purity Assessment, Chiral Separation |
Quantitative Analytical Methodologies for Biological Matrices
The accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates is essential for pharmacokinetic, metabolic, and biomarker studies. The low endogenous concentrations and the presence of numerous interfering substances necessitate highly sensitive and selective analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological fluids. nih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry. For this compound, a HILIC or mixed-mode chromatographic approach would likely be employed for separation from matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte. An isotopically labeled internal standard (e.g., containing ¹³C or ¹⁵N) is typically used to correct for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for quantification, particularly when coupled with selected ion monitoring (SIM) or MRM. nih.gov As with purity assessment, derivatization to a volatile and thermally stable form is a prerequisite. The use of a stable isotope-labeled internal standard is also crucial for accurate quantification by GC-MS.
Derivatization for Enhanced Detection:
Due to the physicochemical properties of this compound, derivatization is often a key step in quantitative workflows to improve chromatographic retention, ionization efficiency in mass spectrometry, or to introduce a fluorescent tag for sensitive detection.
The following table outlines key aspects of quantitative methodologies for this compound in biological matrices.
| Methodology | Sample Preparation | Derivatization | Instrumentation | Key Parameters |
| LC-MS/MS | Protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) | May not be required for MS detection, but can enhance sensitivity and chromatography. | HPLC coupled to a triple quadrupole mass spectrometer | MRM transitions, use of a stable isotope-labeled internal standard. |
| GC-MS | Similar to LC-MS/MS, followed by drying of the extract. | Required. Silylation (e.g., MTBSTFA) or formation of methyl esters. | Gas chromatograph coupled to a mass spectrometer | SIM or MRM of characteristic fragment ions, use of a stable isotope-labeled internal standard. |
| HPLC with Fluorescence Detection | Protein precipitation followed by SPE cleanup. | Required. Pre-column derivatization with a fluorescent reagent (e.g., OPA, NDA). | HPLC with a fluorescence detector | Excitation and emission wavelengths specific to the fluorescent tag. |
Research Findings:
While specific quantitative data for this compound in biological matrices is not widely published, studies on similar D-amino acids have demonstrated the feasibility of achieving low limits of detection (LOD) and quantification (LOQ) in the nanomolar to picomolar range using these advanced analytical techniques. researchgate.net For instance, the analysis of D-serine in cerebrospinal fluid has been achieved with high sensitivity using LC-MS/MS. The application of these established methodologies would be directly transferable to the quantitative analysis of this compound.
Theoretical and Computational Investigations on 2 Amino 2 Deoxy D Mannonic Acid
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of molecules like 2-amino-2-deoxy-D-mannonic acid. These simulations track the atomic movements over time, providing a detailed picture of the molecule's flexibility and preferred shapes in different environments.
In the context of this compound, MD simulations can reveal the equilibrium between its cyclic and acyclic forms. While it exists as a linear, open-chain structure, it can also cyclize to form furanose (five-membered) or pyranose (six-membered) rings. The stability of these different conformations is influenced by factors such as solvent effects and intramolecular hydrogen bonding.
MD simulations allow for the investigation of the puckering of these rings and the orientation of the various substituent groups, such as the amino and carboxyl groups. The predominant chair and boat conformations of the pyranose ring, for instance, can be characterized, and the energetic barriers between different conformations can be calculated. This information is crucial for understanding how the molecule interacts with other molecules, particularly enzymes.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations provide a deep understanding of the electronic structure of this compound, which in turn dictates its chemical reactivity. These calculations solve the Schrödinger equation for the molecule, yielding information about molecular orbitals, electron density distribution, and electrostatic potential.
By mapping the electron density, researchers can identify electron-rich and electron-deficient regions of the molecule. The nitrogen atom of the amino group and the oxygen atoms of the carboxyl and hydroxyl groups are typically electron-rich, making them susceptible to electrophilic attack. Conversely, the carbon atoms bonded to these electronegative atoms are electron-deficient and prone to nucleophilic attack.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. These calculations are essential for predicting how this compound will behave in chemical reactions.
Docking Studies of this compound and Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the case of this compound, docking studies are invaluable for understanding its interactions with enzymes. These studies can elucidate the specific binding modes of the molecule within the active site of an enzyme.
For example, docking simulations can predict the hydrogen bonding network, electrostatic interactions, and van der Waals forces between this compound and the amino acid residues of an enzyme's active site. This information is critical for understanding the substrate specificity of enzymes that metabolize this amino sugar acid.
By identifying the key residues involved in binding, researchers can gain insights into the catalytic mechanism of the enzyme. Furthermore, this knowledge can be leveraged to design inhibitors that could modulate the enzyme's activity, which has potential therapeutic applications.
Predictive Modeling of Biosynthetic and Metabolic Pathways
Computational models can be developed to predict the biosynthetic and metabolic pathways involving this compound. These models integrate genomic, transcriptomic, and metabolomic data to reconstruct the network of biochemical reactions that produce and consume this compound.
By analyzing known enzymatic reactions and homologous pathways in other organisms, it is possible to propose putative genes and enzymes responsible for the synthesis of this compound. For instance, the biosynthesis might involve the amination and oxidation of a precursor sugar.
Applications in Advanced Glycoscience Research
Utilization as Biochemical Reagents and Probes
Derivatives of 2-amino-2-deoxy-D-mannose, the parent amino sugar of 2-amino-2-deoxy-D-mannonic acid, serve as critical biochemical reagents and probes for investigating complex biological pathways. Mannose analogues, including 2-amino-2-deoxy-D-mannose, are utilized to study the biosynthesis of glycosylphosphatidylinositol (GPtdIns) anchors. These studies are crucial for understanding how many eukaryotic proteins are attached to the cell membrane. By introducing these analogues into cellular systems, researchers can perturb and thereby elucidate the enzymatic steps and regulatory mechanisms of the GPtdIns anchoring pathway.
Building Blocks for Complex Carbohydrate Synthesis (e.g., oligosaccharides, glycoconjugates)
One of the most significant applications of 2-amino-2-deoxy-D-mannose derivatives is their role as versatile building blocks in the chemical synthesis of complex carbohydrates. These derivatives are particularly important for constructing oligosaccharides and glycoconjugates that are components of bacterial cell surfaces. For instance, they are integral to the synthesis of the capsular polysaccharides (CPS) of pathogenic bacteria such as Streptococcus pneumoniae and the lipopolysaccharides (LPS) of various invasive bacterial strains.
The synthesis of these complex glycans is a challenging endeavor due to the need for precise control over the stereochemistry of the glycosidic linkages. Researchers have developed reliable and scalable procedures for synthesizing mannosamine (B8667444) building blocks, often starting from more common and less expensive sugars like D-glucose. These synthetic routes typically involve the inversion of configuration at the C-2 position of a glucose precursor using a nitrogen nucleophile to create the manno-configuration. The resulting 2-azido-2-deoxy-D-mannopyranoside intermediates can then be converted to various N-protected forms suitable for glycosylation reactions.
A notable example is the use of a 2N,3O-oxazolidinone-protected D-mannosamine derivative in the stereoselective synthesis of 2-amino-2-deoxy-β-D-mannosides. This method has been successfully applied to the synthesis of the trisaccharide repeating unit of the Streptococcus pneumoniae 19F polysaccharide, demonstrating its utility in creating structurally well-defined microbial glycan antigens for research and vaccine development. nih.gov
Development of Glycomimetic Scaffolds and Peptidomimetics
Glycomimetics are molecules that mimic the structure of carbohydrates and can be used to interfere with carbohydrate-mediated biological processes. Peptidomimetics, similarly, are compounds that mimic the structure and function of peptides. Sugar amino acids, including derivatives of this compound, are valuable scaffolds for the development of both glycomimetics and peptidomimetics.
The synthesis of polyfunctionalized δ-lactams from related 2-amino-2-deoxy sugars serves as a key strategy in creating glycomimetic intermediates. These scaffolds can be further elaborated to generate molecules that mimic the presentation of carbohydrate epitopes or the transition states of enzymatic reactions involving sugars. By incorporating the rigid, polyhydroxylated backbone of the sugar, these mimetics can present functional groups in a precise three-dimensional arrangement, enabling them to bind to carbohydrate-recognizing proteins (lectins) or enzymes with high specificity and affinity. This approach is instrumental in developing probes to study carbohydrate-protein interactions and as potential therapeutic agents that can block pathological recognitions events.
Research Tools for Studying Glycosylation Pathways
The synthesis of complex glycans using building blocks derived from 2-amino-2-deoxy-D-mannose is in itself a powerful tool for studying glycosylation pathways. The availability of synthetic, well-defined oligosaccharides and glycoconjugates allows researchers to investigate the substrate specificity of glycosyltransferases and glycosidases, the enzymes responsible for the synthesis and degradation of glycans.
Furthermore, the development of synthetic methods for these building blocks contributes to a deeper understanding of the mechanisms of glycosylation reactions. Studies on the influence of different protecting groups on the stereochemical outcome of glycosidic bond formation, for example, provide valuable insights into the factors that govern the anomeric selectivity of these reactions. This knowledge is critical for the rational design of synthetic strategies for even more complex and biologically significant glycans. The ability to create rare or inaccessible amino-sugars through chemical synthesis, such as the conversion from D-glucose precursors, expands the toolbox available to glycoscientists for probing the intricacies of glycan biosynthesis and function. nih.gov
Investigation of Microbial Metabolism and Pathogenicity
Derivatives of 2-amino-2-deoxy-D-mannose are central to the study of microbial physiology and pathogenicity. N-Acetyl-D-mannosamine (ManNAc), a key derivative, is a biosynthetic precursor to N-acetylneuraminic acid (sialic acid), a critical component of the cell surfaces of higher animals and some pathogenic bacteria. Bacteria that can display sialic acid on their surfaces often use it as a molecular mimic of host structures, thereby evading the host's immune system.
Furthermore, 2-acetamido-2-deoxy-β-D-mannuronic acid is a constituent of the surface glycans of methicillin-resistant Staphylococcus aureus (MRSA), a major human pathogen. nih.gov The presence of this specific sugar derivative highlights its importance in the biology and pathogenicity of this bacterium. D-amino acids in general play crucial roles in the bacterial world, contributing to the structure of the cell wall peptidoglycan, the regulation of biofilm development, and intercellular communication. frontiersin.org By studying the metabolism and incorporation of this compound and its derivatives into bacterial structures, researchers can identify novel targets for the development of antimicrobial agents. The metabolic pathways that handle D-amino acids in bacteria are often distinct from those in mammals, presenting opportunities for selective therapeutic intervention. frontiersin.org
Design of Enzyme Inhibitors for Research Purposes
The structural similarity of this compound and its derivatives to the natural substrates of carbohydrate-processing enzymes makes them excellent candidates for the design of enzyme inhibitors. These inhibitors are invaluable research tools for elucidating the functions of specific enzymes in biological pathways and for validating them as potential drug targets.
For example, research has focused on the synthesis of derivatives of related 2-amino sugars as precursors for inhibitors of enzymes like N-acetylhexosaminidases and N-acetylglucosaminyltransferases. researchgate.net By modifying the sugar scaffold, for instance by creating thionolactam derivatives, researchers can generate compounds that bind tightly to the active site of an enzyme but cannot be processed, thereby blocking its activity. researchgate.net Such inhibitors can be used to study the consequences of blocking a particular enzymatic step in a cellular or organismal context, providing insights into the role of that enzyme in health and disease.
Future Research Directions and Unexplored Avenues
Elucidation of Novel Biosynthetic and Catabolic Pathways
A primary avenue for future investigation is the comprehensive mapping of the biosynthetic and catabolic pathways specific to 2-amino-2-deoxy-D-mannonic acid. Currently, knowledge is often extrapolated from related metabolic networks. For instance, in bacteria, the catabolism of D-glucuronic acid and D-galacturonic acid can lead to D-mannonic acid through the Ashwell pathway, which involves enzymes like uronate isomerase and D-fructuronate reductase. nih.gov The biosynthesis of its precursor, N-acetyl-D-mannosamine (ManNAc), is understood to arise from UDP-GlcNAc in both eukaryotes and bacteria as part of sialic acid metabolism. nih.govnih.gov
However, the direct biosynthetic route to this compound and the enzymes that catalyze this conversion are not well defined. Future research should focus on:
Identifying dedicated synthases and hydrolases: Prospecting diverse organisms, from microbes to mammals, for novel enzymes capable of synthesizing the compound or catabolizing it.
Reconstructing pathways: Using genetic and biochemical tools to piece together the sequence of reactions that produce and consume this compound.
Exploring alternative precursors: Investigating whether cells can synthesize this molecule from precursors other than D-mannosamine or through pathways independent of sialic acid metabolism.
Discovery of New Biological Functions and Interactions
While the role of D-mannosamine derivatives as intermediates in the synthesis of glycoproteins and sialic acids is established, the specific biological functions of the acid form are largely unknown. ontosight.ai Sialic acids themselves are critical mediators of cell-cell recognition, communication, and pathogenesis. nih.govnih.gov Research has shown that related amino sugars, such as glucosamine (B1671600) and mannosamine (B8667444), can induce autophagy, a fundamental cellular maintenance process, independent of the mTOR signaling pathway. ebi.ac.uk Furthermore, synthetic derivatives of D-mannosamine have demonstrated potential as antineoplastic agents. nih.gov
Unexplored research avenues include:
Receptor and Protein Binding: Identifying specific cellular receptors or proteins that bind to this compound, which could reveal unique signaling roles.
Modulation of Cellular Processes: Investigating its influence on processes beyond glycosylation, such as cell cycle progression, apoptosis, and immune cell function.
Role in Disease States: Exploring its concentration and function in pathological conditions like cancer and neurodegenerative diseases to determine if it acts as a biomarker or a therapeutically relevant molecule.
Advanced Synthetic Methodologies for Complex Derivatives
The chemical synthesis of aminated sugars and their derivatives is inherently challenging, demanding precise control over stereochemistry. nih.govuniversiteitleiden.nl Current methods for producing D-mannosamine derivatives often rely on multi-step processes starting from more abundant sugars like D-glucose, involving stereochemical inversion at the C-2 position and the strategic use of protecting groups. universiteitleiden.nlnih.gov Chemoenzymatic approaches are also emerging as powerful tools for creating complex glycoconjugates and polypeptides containing unnatural amino acids. rsc.org
Future synthetic research should prioritize:
Stereoselective Catalysis: Developing novel catalysts that can efficiently and selectively install the amino group on the mannose scaffold with the correct D-configuration.
Enzymatic and Chemoenzymatic Synthesis: Harnessing enzymes or combinations of chemical and enzymatic steps for more sustainable and efficient production of this compound and its complex derivatives. rsc.org
Automated Glycan Assembly: Adapting automated synthesis platforms to construct a diverse library of derivatives, which would accelerate the exploration of their biological functions.
A summary of selected synthetic approaches for related D-mannosamine derivatives is presented below.
| Starting Material | Key Transformation | Product Type | Reference |
| D-Glucose derivative | Nucleophilic displacement with azide (B81097) | 2-azido-2-deoxy-D-mannopyranoside | universiteitleiden.nlnih.gov |
| D-Glucal | Addition of nitrosyl chloride, reduction | 2-amino-2-deoxy-D-mannose | researchgate.net |
| N-Acetyl-D-glucosamine | Alkaline epimerization | N-Acetyl-D-mannosamine | researchgate.net |
| D-Mannosamine lactol | Anomeric O-alkylation | 2-amino-2-deoxy-β-D-mannosides | nih.gov |
Development of Engineered Biological Systems for Production or Study
Metabolic engineering offers a powerful paradigm for the sustainable production of valuable biochemicals and for creating cellular platforms to study their function. nih.gov Engineered microbial hosts, such as Escherichia coli, have been successfully programmed to produce various organic acids and amino acids by optimizing metabolic pathways, screening for efficient enzymes, and redirecting carbon flux away from competing reactions. mdpi.com
Key future directions in this area include:
Microbial Cell Factories: Designing and constructing engineered microbes capable of producing this compound from inexpensive feedstocks like glucose. This requires the identification and heterologous expression of a complete biosynthetic pathway (see 8.1).
High-Throughput Screening: Developing genetically encoded biosensors that respond to intracellular concentrations of the target molecule, enabling rapid screening of mutant libraries for improved production.
Cellular Study Platforms: Creating engineered cell lines (e.g., mammalian or yeast) where the production of this compound can be precisely controlled. These systems would be invaluable for dissecting its downstream biological effects without the complications of external administration.
Integration of Omics Data for Systems-Level Understanding
The advent of "omics" technologies—including metabolomics, proteomics, and transcriptomics—provides an unprecedented opportunity to understand the function of specific molecules from a systems-level perspective. mdpi.com By quantifying global changes in metabolites and proteins, researchers can uncover metabolic adaptations and signaling networks influenced by a particular compound. mdpi.com
Future research should leverage these technologies to:
Metabolomic Profiling: Analyze how elevating or depleting this compound affects the broader cellular metabolome, which could reveal unexpected metabolic shunts or pathway inhibitions.
Proteomic Analysis: Use techniques like 4D-DIA proteomics to identify proteins whose expression or post-translational modification state changes in response to the compound, thereby identifying its potential targets and downstream effectors. mdpi.com
Flux Balance Analysis: Integrate omics data into computational models of cellular metabolism to predict how flux is rerouted through the metabolic network and to identify key control points related to the compound's synthesis or effect. mdpi.com
Exploration of Chiral Asymmetry in Biological Systems
While life exhibits a strong preference for L-amino acids and D-sugars, the "unnatural" D-enantiomers of amino acids are increasingly being discovered in various organisms, where they perform distinct and important biological functions. researchgate.net The stereochemistry of a molecule is critical to its biological activity, as receptor binding pockets and enzyme active sites are exquisitely chiral. The synthesis of specific stereoisomers, such as 1,2-cis-glycosides like β-mannosides, remains a formidable challenge in carbohydrate chemistry. nih.gov
A fascinating and almost completely unexplored area is the chiral asymmetry of this compound. Research should be directed toward:
Synthesis of the L-enantiomer: Developing synthetic routes to produce 2-amino-2-deoxy-L-mannonic acid, the mirror image of the natural compound.
Comparative Biological Activity: Testing the biological effects of the L-enantiomer in parallel with the D-form to determine if activity is stereospecific. This could uncover novel inhibitors or activators of biological processes.
Natural Occurrence of the L-form: Searching for the existence of the L-enantiomer in nature, which, if found, would open up an entirely new field of study regarding its metabolism and function.
Q & A
Q. What are the common synthetic routes for 2-amino-2-deoxy-D-mannonic acid, and what critical parameters influence yield and purity?
The synthesis typically involves condensation of amino sugars with acetone under controlled temperature (40–60°C) and inert atmospheres to prevent oxidation. For example, acetylation of intermediates using reagents like oxalyl chloride ensures proper functionalization . Key parameters include reaction time (12–24 hours), solvent choice (e.g., anhydrous DMF), and purification via recrystallization or column chromatography to achieve >95% purity.
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming stereochemistry and ring conformation. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with chiral columns ensures enantiomeric purity . X-ray crystallography may resolve absolute configuration if single crystals are obtainable .
Q. How does the pH and temperature stability of this compound impact its storage and handling in laboratory settings?
The compound is hygroscopic and prone to decomposition above 80°C. Stability studies recommend storage at 4°C in desiccated environments (RH <30%) and buffered solutions (pH 6–8) to prevent hydrolysis of the amino group. Accelerated degradation assays (40°C/75% RH for 4 weeks) can model long-term stability .
Advanced Research Questions
Q. What experimental strategies are recommended for investigating the bioactivity of this compound against antibiotic-resistant bacterial strains?
Use standardized MIC (Minimum Inhibitory Concentration) assays with clinical isolates (e.g., MRSA or E. coli O157:H7) in Mueller-Hinton broth. Include positive controls (e.g., vancomycin) and assess synergy with β-lactams via checkerboard assays. Structural analogs with modified C2 amino groups may enhance membrane permeability .
Q. How can researchers resolve contradictions in reported enzymatic interaction data for this compound?
Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Perform kinetic studies (Michaelis-Menten parameters) under standardized buffers (e.g., Tris-HCl, pH 7.5) and validate with isothermal titration calorimetry (ITC) to measure binding affinity. Cross-reference results with computational docking models (e.g., AutoDock Vina) .
Q. What methodologies optimize the regioselective functionalization of this compound for derivative synthesis?
Protect the amino group with Boc or Fmoc before introducing substituents at C3/C4. For glycosylation, employ Koenigs-Knorr conditions (Ag₂CO₃ catalyst, anhydrous CH₃CN). Monitor regioselectivity via TLC and ¹H NMR chemical shifts .
Q. How do computational models predict the interaction of this compound with bacterial transporters?
Molecular dynamics simulations (AMBER or GROMACS) model ligand-receptor interactions using crystal structures of ABC transporters (PDB: 4KYT). Free-energy perturbation (FEP) calculations quantify binding energy changes for mutant strains .
Methodological Considerations
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies of this compound derivatives?
Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill slope >1 indicates cooperativity). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Include LC₅₀ values and 95% confidence intervals .
Q. How does this compound compare structurally and functionally to related amino sugars like D-mannosamine or 2-amino-2-deoxy-D-glucose?
Comparative studies should analyze ring conformation (¹H NMR coupling constants) and biological activity. For example, the axial C2 amino group in this compound may enhance hydrogen bonding with lectins versus the equatorial configuration in D-glucose derivatives .
Q. What protocols ensure reproducibility in scaling up this compound synthesis from milligram to gram quantities?
Optimize batch processes using Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, cooling rate). Validate purity at each scale via HPLC and NMR. Pilot-scale reactions (>10 g) may require continuous flow systems to maintain temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
